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Introduction

Single-molecule imaging has emerged as a powerful technique to unravel complex biological
processes by observing individual molecules in real-time. This approach provides insights into
molecular heterogeneity, conformational dynamics, and reaction kinetics that are often
obscured in ensemble measurements. The choice of fluorescent probes is critical for the
success of these experiments. 5-Carboxy-X-rhodamine (5-ROX) is a bright and photostable
fluorophore belonging to the rhodamine family of dyes, making it a suitable candidate for
single-molecule studies, particularly as an acceptor in Forster Resonance Energy Transfer
(FRET) experiments.[1] This document provides detailed application notes and protocols for
performing single-molecule imaging experiments using 5-ROX.

Properties of 5-ROX

5-ROX is a versatile fluorescent dye with photophysical properties well-suited for single-
molecule imaging. Its high molar absorptivity and quantum yield contribute to its brightness, a
key parameter for detecting single fluorophores.[1] Rhodamine dyes, in general, are known for
their photostability and resistance to photobleaching over a wide pH range.[1]

Photophysical and Chemical Properties of 5-ROX
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Property Value Reference
Excitation Maximum (A_ex) ~570-580 nm [1]
Emission Maximum (A_em) ~595-604 nm [1]

Molar Extinction Coefficient (g) ~85,000 - 92,000 M—icm—!

Quantum Yield (P) ~0.94 [1]

Molecular Weight ~534.61 g/mol

) ) N-hydroxysuccinimidyl (NHS)
Reactive Form for Labeling ) ) [2]
ester, Carboxylic acid

o Primary amines (N-terminus,
Reactivity ] ] [2]
Lysine residues)

Solubility DMSO, DMF, Methanol

Applications in Single-Molecule Imaging

5-ROX is predominantly used as an acceptor fluorophore in single-molecule FRET (SmFRET)
experiments.[3] SmMFRET is a technique that measures the efficiency of energy transfer from an
excited donor fluorophore to a nearby acceptor fluorophore. This efficiency is exquisitely
sensitive to the distance between the two dyes, typically in the range of 2-10 nm, making it a
"molecular ruler" for studying:

» Protein conformational dynamics: Observing the folding and unfolding of proteins, as well as
ligand-induced conformational changes.[4][5][6]

o Protein-protein interactions: Detecting the association and dissociation of protein complexes.

[7181°]

» Nucleic acid dynamics: Studying the structure and conformational changes of DNA and RNA.
[4][10]

A common and effective FRET pair for SmFRET studies is Cyanine3 (Cy3) as the donor and 5-
ROX as the acceptor. The emission spectrum of Cy3 has a good overlap with the excitation
spectrum of 5-ROX, leading to efficient energy transfer.
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Experimental Workflow for smFRET using 5-ROX

The following diagram illustrates a typical workflow for a single-molecule FRET experiment
involving protein labeling with 5-ROX.

Protein of Interest
(with labeling sites)

Click to download full resolution via product page

A typical workflow for a single-molecule FRET experiment.

Detailed Experimental Protocols
Protocol 1: Protein Labeling with 5-ROX NHS Ester

This protocol describes the labeling of a protein with 5-ROX NHS ester on primary amines. For
SMFRET, the protein should be first labeled with a donor fluorophore (e.g., Cy3-maleimide on a

cysteine residue).
Materials:

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES)

5-ROX NHS ester (e.g., from a commercial supplier)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer (pH 8.3)

Gel filtration column (e.g., Sephadex G-25)

Reaction tubes
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Procedure:
e Protein Preparation:

o Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of at
least 2 mg/mL for efficient labeling.[11]

o Adjust the pH of the protein solution to 8.3 using the 1 M sodium bicarbonate buffer. The
final concentration of bicarbonate should be around 100 mM.[11]

e Dye Preparation:

o Immediately before use, dissolve the 5-ROX NHS ester in anhydrous DMF or DMSO to a
concentration of 10 mg/mL.[11] Vortex thoroughly to ensure complete dissolution.

e Labeling Reaction:

o Add the dissolved 5-ROX NHS ester to the protein solution. A 5-10 fold molar excess of
the dye over the protein is a good starting point. The optimal ratio may need to be
determined empirically.

o Mix gently by vortexing and incubate the reaction for 1-2 hours at room temperature,
protected from light.

o Purification:

o Separate the labeled protein from the unreacted dye using a gel filtration column pre-
equilibrated with the desired storage buffer.

o Collect fractions and identify those containing the labeled protein by measuring
absorbance at 280 nm (for protein) and ~575 nm (for 5-ROX).

» Determination of Degree of Labeling (DOL):

o Measure the absorbance of the purified protein solution at 280 nm (A_280) and the
excitation maximum of 5-ROX (~575 nm, A_max).
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o Calculate the protein concentration using the following formula, correcting for the
absorbance of 5-ROX at 280 nm: Protein Concentration (M) = (A_280 - (A_max * CF)) /
€_protein where CF is the correction factor (A_280 of the dye / A_max of the dye, typically
~0.2-0.3 for rhodamine dyes) and €_protein is the molar extinction coefficient of the protein
at 280 nm.

o Calculate the dye concentration: Dye Concentration (M) = A_max / €_dye where €_dye is
the molar extinction coefficient of 5-ROX.

o The DOL is the ratio of the dye concentration to the protein concentration.

Protocol 2: Single-Molecule FRET Imaging using TIRF
Microscopy

This protocol outlines the imaging of a 5-ROX labeled protein for smFRET using Total Internal
Reflection Fluorescence (TIRF) microscopy.

Materials:

Labeled protein (typically at pM to nM concentrations)

o TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3) and emission filters for
donor and acceptor channels.

¢ Quartz slide and coverslip
o PEG-passivated surface with biotin-neutravidin for immobilization
e Imaging buffer:

o 40 mM HEPES, pH 7.5

150 mM KCI

o

[¢]

10 mM MgClz2

[¢]

Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and
0.8% wl/v glucose)
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o Triplet-state quencher (e.g., 1-2 mM Trolox)
Procedure:
e Flow Chamber Assembly and Surface Passivation:
o Assemble a flow chamber using a quartz slide and a coverslip with double-sided tape.[12]

o Passivate the surface with a mixture of m-PEG and biotin-PEG to prevent non-specific
protein adsorption.[12]

o Incubate with NeutrAvidin to create a binding surface for biotinylated molecules.[13]
e Sample Immobilization:

o Introduce the biotinylated, dual-labeled protein into the flow chamber at a low
concentration (e.g., 5-50 pM) to achieve single-molecule density on the surface.[13]

o Incubate for a few minutes to allow binding to the neutravidin-coated surface.
o Wash out unbound protein with the imaging buffer.

e Imaging:
o Place the flow chamber on the TIRF microscope.[14][15]

o Excite the donor fluorophore (e.g., Cy3) with the appropriate laser (e.g., 532 nm). The
acceptor (5-ROX) is excited primarily through FRET.

o Collect the fluorescence emission from both the donor and acceptor channels
simultaneously using a dichroic mirror and appropriate emission filters.

o Record movies with a typical frame rate of 10-100 ms for a duration of several minutes to
capture the dynamics and photobleaching events.[16]

o Data Analysis:
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o ldentify single molecules and extract the fluorescence intensity time traces for the donor
and acceptor channels.[13]

o Calculate the apparent FRET efficiency (E_FRET) for each time point: E_FRET =1_A/
(LA+y*I1_D)wherel_Aand|_D are the acceptor and donor intensities, and y is a
correction factor for differences in quantum yields and detection efficiencies of the two
dyes.

o Generate FRET efficiency histograms to identify different conformational states.

o Use techniques like Hidden Markov Modeling to analyze the transitions between different
FRET states and determine the kinetics of the conformational changes.[12]

Signaling Pathway and Logical Relationship
Diagrams
Amine-Reactive Labeling Chemistry

The following diagram illustrates the chemical reaction between a 5-ROX NHS ester and a
primary amine on a protein.

5-ROX NHS Ester Protein-NH2
(Primary Amine)

r

Labeled Protein
(Stable Amide Bond)

T

N-Hydroxysuccinimide
(Byproduct)

Click to download full resolution via product page

Reaction of 5-ROX NHS ester with a primary amine.

Single-Molecule FRET Principle
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This diagram explains the principle of single-molecule FRET.
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The principle of single-molecule FRET.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to single-molecule

Imaging experiments with 5-ROX.

Table 1: Typical Experimental Parameters for sSmFRET
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Parameter

Typical Value/Range

Notes

For surface immobilization to

Labeled Protein Concentration 5 - 100 pM achieve single-molecule
density.
o For a 532 nm laser exciting the
Laser Power (at objective) 1-10 mw
donor (e.g., Cy3).[13]
i Balances time resolution with
Camera Exposure Time 10 - 100 ms ] ] ]
signal-to-noise ratio.
) ] ) Limited by photobleaching of
Imaging Duration 1 - 5 minutes

the fluorophores.

Oxygen Scavenger System

Glucose Oxidase/Catalase

To reduce photobleaching by
removing dissolved oxygen.
[16]

Triplet State Quencher

Trolox, B-mercaptoethanol

To reduce blinking by
quenching long-lived dark
states.[12]

Table 2: FRET Parameters for a Cy3-5-ROX Pair

(lllustrative)

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5912321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5576995/
https://courses.physics.illinois.edu/phys598BP/sp2015/Files%5CLab5smFRET.pdf
https://www.benchchem.com/product/b613771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parameter Estimated Value Notes

The distance at which FRET

efficiency is 50%. This is an

Forster Radius (Ro) 5.0-6.0 nm ) o
estimate based on similar dye
pairs.

) ) The sensitive range for FRET

Typical Measured Distances 2-10nm
measurements.

o Corresponds to the range of

FRET Efficiency (E_FRET) 0.1-0.9 )
measurable distances.
Depends on the specific setup

Correction Factor (y) ~1.0 and needs to be determined
experimentally.

Conclusion

5-ROX is a valuable tool for single-molecule imaging, particularly as an acceptor in SmFRET
experiments. Its favorable photophysical properties and well-established labeling chemistry
make it a reliable choice for studying the dynamics of proteins and other biomolecules. The
protocols and data presented here provide a comprehensive guide for researchers, scientists,
and drug development professionals to design and execute successful single-molecule imaging
experiments with 5-ROX. Careful optimization of labeling, imaging conditions, and data
analysis is crucial for obtaining high-quality, quantitative results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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